Diethyl (2-hydroxy-3,3-dimethylbutyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (2-hydroxy-3,3-dimethylbutyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group
Vorbereitungsmethoden
The synthesis of diethyl (2-hydroxy-3,3-dimethylbutyl)phosphonate can be achieved through several methods. Another method includes metal-mediated coupling with dialkyl phosphite . Industrial production often relies on these methods due to their efficiency and scalability.
Analyse Chemischer Reaktionen
Diethyl (2-hydroxy-3,3-dimethylbutyl)phosphonate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the phosphonate group into a phosphonic acid derivative.
Reduction: Reduction reactions can be carried out using reducing agents to modify the phosphonate group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Diethyl (2-hydroxy-3,3-dimethylbutyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Medicine: It is explored for its potential as a drug candidate due to its unique biological properties.
Wirkmechanismus
The mechanism of action of diethyl (2-hydroxy-3,3-dimethylbutyl)phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate esters as substrates. This inhibition can affect various biochemical pathways, making the compound useful in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Diethyl (2-hydroxy-3,3-dimethylbutyl)phosphonate can be compared with other phosphonate compounds such as:
- Diethyl phosphonate
- Ethyl phenylphosphonate
- Diethyl phenylphosphonate
These compounds share similar chemical properties but differ in their specific substituents and applications. This compound is unique due to its specific hydroxy and dimethylbutyl substituents, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
204690-35-7 |
---|---|
Molekularformel |
C10H23O4P |
Molekulargewicht |
238.26 g/mol |
IUPAC-Name |
1-diethoxyphosphoryl-3,3-dimethylbutan-2-ol |
InChI |
InChI=1S/C10H23O4P/c1-6-13-15(12,14-7-2)8-9(11)10(3,4)5/h9,11H,6-8H2,1-5H3 |
InChI-Schlüssel |
QVQVUSYQGBYBQV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CC(C(C)(C)C)O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.